molecular formula C12H17NO4 B12096936 Ethyl 2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoate CAS No. 154051-95-3

Ethyl 2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoate

Cat. No.: B12096936
CAS No.: 154051-95-3
M. Wt: 239.27 g/mol
InChI Key: PGNLJJLFGHFYAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoate is a chemical compound with a complex structure that includes an ethyl ester group, an amino group, and a hydroxy-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoate typically involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with glycine in the presence of a base such as sodium hydroxide. The reaction is carried out in an ethanol solvent under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield 4-hydroxy-3-methoxybenzaldehyde, while reduction of the amino group can produce ethyl 2-amino-3-(4-hydroxyphenyl)propanoate .

Scientific Research Applications

Ethyl 2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or activator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoate is unique due to the presence of both an amino group and an ethyl ester group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

154051-95-3

Molecular Formula

C12H17NO4

Molecular Weight

239.27 g/mol

IUPAC Name

ethyl 2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoate

InChI

InChI=1S/C12H17NO4/c1-3-17-12(15)9(13)6-8-4-5-10(14)11(7-8)16-2/h4-5,7,9,14H,3,6,13H2,1-2H3

InChI Key

PGNLJJLFGHFYAV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=CC(=C(C=C1)O)OC)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.